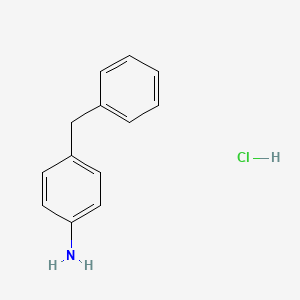

4-Benzylaniline hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Benzylaniline hydrochloride typically involves the hydrochlorination of 4-benzylaniline in chlorobenzene, which has been examined through spectroscopic and computational analysis. This process highlights the interaction of anhydrous hydrogen chloride with the solvent and the solvation dynamics involved in the reaction. A comprehensive characterization of the reagent and product has been conducted using FTIR, (1)H NMR spectroscopy, X-ray diffraction, and the evaluation of lattice energies through the PIXEL method, providing insights into the molecular interactions and solubility properties of the compound (Gibson et al., 2009).

Molecular Structure Analysis

The molecular structure of 4-Benzylaniline hydrochloride has been elucidated through various spectroscopic techniques, revealing the presence of a strong Fermi resonance in its infrared spectrum. This characteristic distinguishes it from the starting material and offers clues about its lattice structure and intermolecular interactions, essential for understanding its chemical behavior and reactivity (Gibson et al., 2009).

Chemical Reactions and Properties

The compound's reactivity under different conditions has been explored, revealing the solvation and dissociation behavior in chlorobenzene at elevated temperatures. These studies have provided valuable insights into the liberation mechanisms of 4-benzylaniline from its hydrochloride form under varying conditions, highlighting the role of solvated hydrogen chloride in driving the reaction equilibria and kinetics (Gibson et al., 2014).

Physical Properties Analysis

The physical properties of 4-Benzylaniline hydrochloride, such as solubility and lattice energy, have been closely examined. The PIXEL method allows for a detailed assessment of the contributions of specific intermolecular interactions to the total lattice energy, which can be tentatively correlated with solubility measurements, offering a deeper understanding of its physicochemical properties (Gibson et al., 2009).

Chemical Properties Analysis

The chemical properties, including the compound's behavior in various chemical reactions and its interaction with different reagents, have been explored. Studies have shown how 4-Benzylaniline hydrochloride behaves under synthesis conditions and in reaction with primary aromatic amines, leading to the formation of novel compounds. This research has contributed to understanding the compound's reactivity and potential for synthesis of other chemical entities (Marinho & Proença, 2015).

Wissenschaftliche Forschungsanwendungen

Application 1: Solvation and Dissociation

- Summary of Application: The solvation and dissociation of 4-Benzylaniline hydrochloride in chlorobenzene has been studied. This process involves the liberation of 4-benzylaniline from 4-benzylaniline hydrochloride using chlorobenzene as a solvent at a temperature of 373 K .

- Methods of Application: Two operational regimes were explored: “closed reaction conditions” correspond to the retention of evolved hydrogen chloride gas within the reaction medium, whereas an “open” system permits gaseous hydrogen chloride to be released from the reaction medium . The solution phase chemistry was analyzed by 1H NMR spectroscopy .

- Results or Outcomes: Complete liberation of solvated 4-benzylaniline from solid 4-benzylaniline hydrochloride is possible under “open” conditions, with the entropically favored conversion of solvated hydrogen chloride to the gaseous phase thought to be the thermodynamic driver that effectively controls a series of interconnecting equilibria .

Application 2: Hydrochlorination

- Summary of Application: The hydrochlorination of 4-benzylaniline in chlorobenzene to produce 4-benzylaniline hydrochloride has been examined .

- Methods of Application: This process required spectroscopic and computational analysis of the solvation of gaseous HCl in the process solvent . The characterization of the reagent and product of the hydrochlorination reaction was done by various techniques, including FTIR and 1H NMR spectroscopy and X-ray diffraction .

- Results or Outcomes: The infrared spectrum of the hydrochloride salt contains a strong Fermi resonance interaction, readily distinguishing it from that of the starting material . The lattice energies of reagent and product have been evaluated by the recently developed PIXEL method .

Application 3: Synthesis of 2-amino-6-benzylbenzothiazole

- Summary of Application: 4-Benzylaniline hydrochloride can be used to synthesize 2-amino-6-benzylbenzothiazole .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The outcome is the successful synthesis of 2-amino-6-benzylbenzothiazole .

Application 4: Synthesis of Ethyl 2-((4-benzylphenylamino)methylen)-malonate

- Summary of Application: 4-Benzylaniline hydrochloride can be used to synthesize ethyl 2-((4-benzylphenylamino)methylen)-malonate .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The outcome is the successful synthesis of ethyl 2-((4-benzylphenylamino)methylen)-malonate .

Application 5: Synthesis of 3:5-dibromo-4-aminodiphenylmethane

- Summary of Application: 4-Benzylaniline hydrochloride can be used to synthesize 3:5-dibromo-4-aminodiphenylmethane .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The outcome is the successful synthesis of 3:5-dibromo-4-aminodiphenylmethane .

Application 6: Synthesis of bis(4-benzylphenyl)-urea

- Summary of Application: 4-Benzylaniline hydrochloride can be used to synthesize bis(4-benzylphenyl)-urea .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The outcome is the successful synthesis of bis(4-benzylphenyl)-urea .

Safety And Hazards

4-Benzylaniline hydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation9. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area9.

Zukünftige Richtungen

The future directions of 4-Benzylaniline hydrochloride research and application are not explicitly mentioned in the available literature. However, the potential implications of 4-Benzylaniline hydrochloride in various fields of research and industry are being discussed10.

Eigenschaften

IUPAC Name |

4-benzylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N.ClH/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11;/h1-9H,10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGXIDBMRPMPCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzylaniline hydrochloride | |

CAS RN |

6317-57-3 | |

| Record name | Benzenamine, 4-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6317-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluidine, alpha-phenyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006317573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6317-57-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

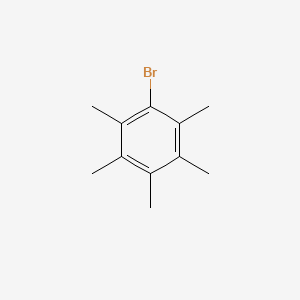

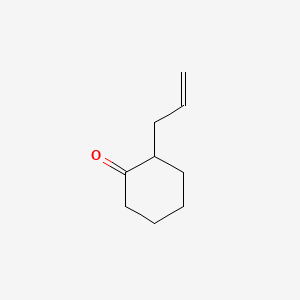

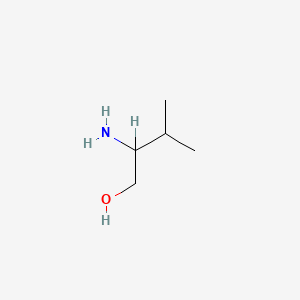

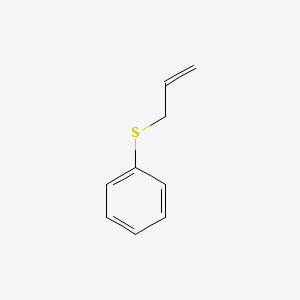

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

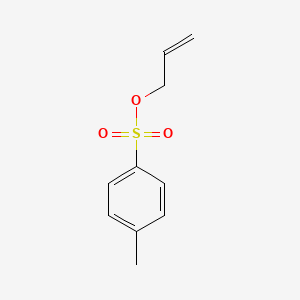

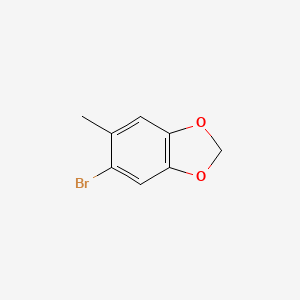

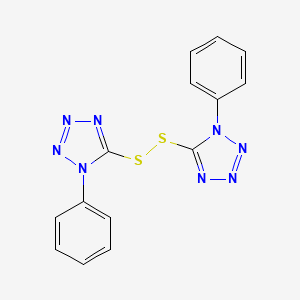

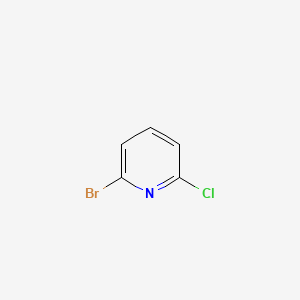

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.